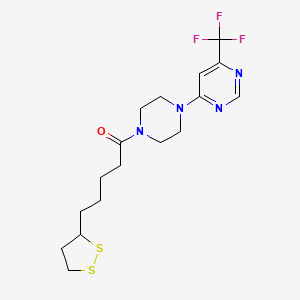

5-(1,2-Dithiolan-3-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)pentan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5-(1,2-Dithiolan-3-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)pentan-1-one” is a complex organic compound that features a variety of functional groups, including a dithiolane ring, a pyrimidine ring with a trifluoromethyl group, and a piperazine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of “5-(1,2-Dithiolan-3-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)pentan-1-one” would likely involve multiple steps, each targeting the formation of specific functional groups and the assembly of the final structure

Formation of the Dithiolane Ring: Starting with a suitable dithiolane precursor, such as 1,2-dithiolane-3-thione, the ring can be formed through cyclization reactions.

Synthesis of the Pyrimidine Ring: The pyrimidine ring with a trifluoromethyl group can be synthesized using standard heterocyclic chemistry techniques, such as the Biginelli reaction or through condensation reactions involving trifluoromethylated precursors.

Formation of the Piperazine Ring: Piperazine derivatives can be synthesized through nucleophilic substitution reactions or by cyclization of appropriate diamines.

Coupling Reactions: The final assembly of the compound would involve coupling the dithiolane, pyrimidine, and piperazine moieties using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might involve:

Catalysis: Using catalysts to improve reaction efficiency.

Green Chemistry: Employing environmentally friendly solvents and reagents.

Process Optimization: Streamlining steps to minimize waste and maximize yield.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the dithiolane ring, leading to the formation of disulfides.

Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

Substitution: The pyrimidine and piperazine rings may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Oxidation Products: Disulfides, sulfoxides.

Reduction Products: Alcohols, amines.

Substitution Products: Halogenated derivatives, substituted pyrimidines.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds containing dithiolane structures exhibit promising anticancer properties. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, potentially leading to improved bioavailability in therapeutic contexts. Studies have shown that dithiolane derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Dithiolane derivatives are known to exhibit activity against a range of bacteria and fungi. The mechanism is thought to involve disruption of microbial membranes or inhibition of critical enzymatic processes within the pathogens. This makes it a candidate for developing new antimicrobial agents, especially in light of rising antibiotic resistance .

Neuroprotective Effects

Preliminary studies suggest that this compound may offer neuroprotective benefits. The ability of dithiolanes to scavenge reactive oxygen species (ROS) could play a crucial role in protecting neuronal cells from oxidative stress, which is implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Material Science Applications

Polymer Chemistry

In material science, the unique structural features of 5-(1,2-Dithiolan-3-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)pentan-1-one allow it to be utilized as a building block for synthesizing novel polymers with enhanced properties. The incorporation of dithiolane units can improve thermal stability and mechanical strength, making these materials suitable for applications in coatings, adhesives, and flexible electronics .

Catalysis

The compound's ability to form stable metal complexes positions it as a potential ligand in catalytic processes. Dithiolane ligands can stabilize metal centers during catalysis, facilitating reactions such as hydrogenation or cross-coupling reactions in organic synthesis .

Case Studies

Mécanisme D'action

The mechanism of action would depend on the specific application. For instance, in medicinal chemistry, the compound might interact with biological targets such as enzymes or receptors through:

Binding to Active Sites: The dithiolane ring could form covalent bonds with thiol groups in proteins.

Inhibition or Activation: The pyrimidine and piperazine rings might modulate the activity of enzymes or receptors.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-(1,2-Dithiolan-3-yl)-1-(4-(trifluoromethyl)pyrimidin-4-yl)piperazine: Lacks the pentan-1-one moiety.

1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)pentan-1-one: Lacks the dithiolane ring.

Uniqueness

The presence of both the dithiolane and trifluoromethylated pyrimidine rings in the same molecule is unique, potentially offering a combination of chemical reactivity and biological activity not found in similar compounds.

This outline provides a comprehensive framework for understanding and discussing the compound “5-(1,2-Dithiolan-3-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)pentan-1-one”

Activité Biologique

5-(1,2-Dithiolan-3-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)pentan-1-one, with the CAS number 2034406-79-4, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of the compound is C19H27F3N4OS2, with a molecular weight of 448.57 g/mol. Its structure features a dithiolan moiety, which is known for contributing to various biological activities.

Biological Activity Overview

Recent studies have highlighted the compound's potential as a therapeutic agent, particularly in the context of inflammatory diseases and as a COX-II inhibitor.

The compound's mechanism primarily involves inhibition of cyclooxygenase enzymes (COX-I and COX-II), which are crucial in the inflammatory process. Inhibition of COX-II is particularly significant as it is associated with pain and inflammation without affecting COX-I, which protects the gastric mucosa.

In Vitro Studies

A series of in vitro assays have demonstrated that this compound exhibits moderate inhibitory activity against COX-II. The IC50 values reported for various derivatives within this chemical class range from 0.52 μM to 22.25 μM, indicating varying levels of potency compared to established inhibitors like Celecoxib (IC50 = 0.78 μM) .

| Compound | IC50 (μM) | Selectivity Index |

|---|---|---|

| 5-(Dithiolan...) | 0.52 | 10.73 |

| Celecoxib | 0.78 | 9.51 |

In Vivo Studies

In vivo studies have shown that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, one study reported a 64.28% inhibition of inflammation compared to a control group treated with Celecoxib .

Case Studies

A recent study focused on the synthesis and biological evaluation of dithiolan-based compounds identified several derivatives with enhanced anti-inflammatory properties. The study emphasized the importance of structural modifications in improving biological activity and selectivity .

Key Findings from Case Studies

- Compound Variants : Structural modifications led to improved selectivity towards COX-II.

- Therapeutic Potential : The dithiolan scaffold was highlighted as a promising motif for developing new anti-inflammatory drugs.

Propriétés

IUPAC Name |

5-(dithiolan-3-yl)-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pentan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23F3N4OS2/c18-17(19,20)14-11-15(22-12-21-14)23-6-8-24(9-7-23)16(25)4-2-1-3-13-5-10-26-27-13/h11-13H,1-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXTHJVUQFDHRFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSSC1CCCCC(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23F3N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.